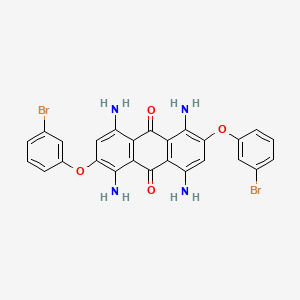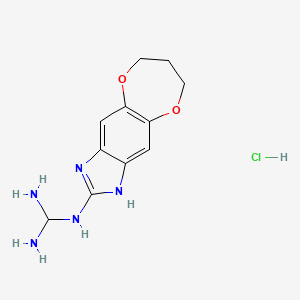
N"-(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N: -(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine;hydrochloride is a complex organic compound that features a unique structure combining a benzimidazole core with a dioxepine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N -(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine;hydrochloride typically involves multiple steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Construction of the Dioxepine Ring: The dioxepine ring is formed through a cyclization reaction involving a diol and an appropriate electrophile.
Introduction of the Methanetriamine Group: This step involves the reaction of the intermediate with a triamine under controlled conditions to introduce the methanetriamine moiety.
Hydrochloride Formation: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N: -(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
N: -(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of N -(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.
相似化合物的比较
N: -(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine;hydrochloride can be compared with similar compounds, such as:
Benzimidazole Derivatives: These compounds share the benzimidazole core but differ in their substituents and ring structures.
Dioxepine Derivatives: These compounds feature the dioxepine ring but may have different functional groups attached.
Methanetriamine Derivatives: These compounds contain the methanetriamine moiety but differ in their core structures.
The uniqueness of N -(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine;hydrochloride lies in its combination of these three structural elements, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H16ClN5O2 |
|---|---|
分子量 |
285.73 g/mol |
IUPAC 名称 |
N"-(1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazol-2-yl)methanetriamine;hydrochloride |
InChI |
InChI=1S/C11H15N5O2.ClH/c12-10(13)16-11-14-6-4-8-9(5-7(6)15-11)18-3-1-2-17-8;/h4-5,10H,1-3,12-13H2,(H2,14,15,16);1H |
InChI 键 |
OAAVHVPCFDMUBD-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C=C3C(=C2)NC(=N3)NC(N)N)OC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


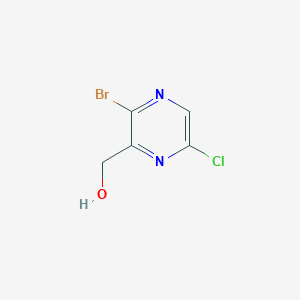
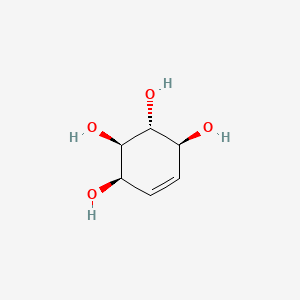
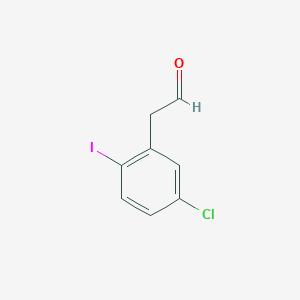
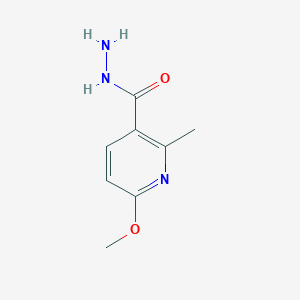

![7-(3,4-Dichlorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125595.png)
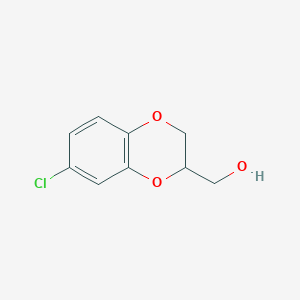
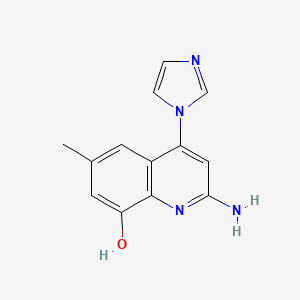

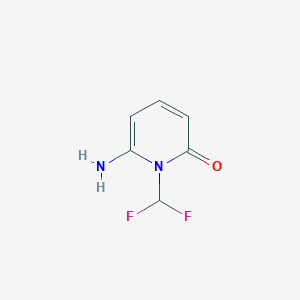
![1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13125626.png)
![2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13125635.png)
